Colistin nonapeptide

説明

特性

IUPAC Name |

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76N14O11/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPBEUWOUYCJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76N14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954262 | |

| Record name | 2-Amino-N-(4-amino-1-hydroxy-1-{[6,9,18-tris(2-aminoethyl)-2,5,8,11,14,17,20-heptahydroxy-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptaazacyclotricosa-1,4,7,10,13,16,19-heptaen-21-yl]imino}butan-2-yl)-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32530-94-2 | |

| Record name | Colistin nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032530942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(4-amino-1-hydroxy-1-{[6,9,18-tris(2-aminoethyl)-2,5,8,11,14,17,20-heptahydroxy-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptaazacyclotricosa-1,4,7,10,13,16,19-heptaen-21-yl]imino}butan-2-yl)-3-hydroxybutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Synthetic Chemistry of Colistin Nonapeptide

Defining the Core Cyclic Peptide and Exocyclic Segments of Colistin (B93849) Nonapeptide

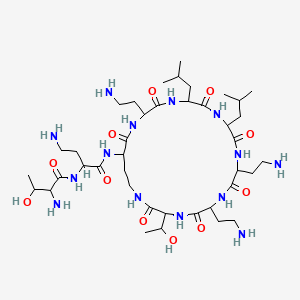

Colistin is a lipopeptide antibiotic, meaning it consists of a peptide portion and a lipid (fatty acid) tail. frontiersin.org Its structure is characterized by three main parts: a hydrophobic acyl tail, a linear tripeptide segment, and a hydrophilic, cyclic heptapeptide (B1575542) ring. frontiersin.org The complete colistin molecule is a decapeptide (composed of ten amino acids) acylated at its N-terminus. tandfonline.com

Colistin nonapeptide is formed by the removal of the N-terminal fatty acyl-α,γ-diaminobutyric acid (Dab) residue from the parent colistin molecule. nih.govasm.org This cleavage results in a molecule that retains the core cyclic heptapeptide and a short exocyclic dipeptide chain (Thr-Dab). nih.gov

Core Cyclic Peptide: This is a 23-membered lactam ring composed of seven amino acids. nih.gov The cyclization occurs between the C-terminal threonine (Thr10) and the γ-amino group of a diaminobutyric acid (Dab4) residue within the chain. nih.gov

Exocyclic Segment: In this compound, this is a dipeptide segment consisting of L-Threonine at the new N-terminus, followed by an L-Dab residue (Thr²-Dab³), which is attached to the cyclic core. nih.govmdpi.com

The absence of the fatty acid tail and the first Dab residue significantly alters the molecule's properties, rendering the nonapeptide itself largely inactive as an antibiotic. tandfonline.comnih.gov However, it serves as a crucial starting material, or scaffold, for the synthesis of new colistin analogs. nih.govacs.org

Semisynthetic Approaches to this compound from Colistin

Semisynthesis, which involves the chemical or enzymatic modification of the naturally produced colistin, is a primary route to obtain this compound.

Enzymatic Hydrolysis for this compound Generation

The most common method for producing this compound is through enzymatic cleavage. Specific proteolytic enzymes can selectively hydrolyze the peptide bond between the N-terminal fatty acylated Dab residue and the adjacent threonine residue. tandfonline.com

Enzymes such as ficin (B600402) and papain have been successfully used for this purpose. tandfonline.comnih.gov The reaction involves incubating colistin with the enzyme under controlled conditions (e.g., specific pH and temperature) to achieve the desired cleavage. tandfonline.comasm.org For instance, ficin digestion of colistin specifically targets the linkage between the α-N-acylated Dab and the threonine in the linear tripeptide portion of the molecule. tandfonline.com This process yields two main products: the α-N-acylated Dab and the desired this compound. tandfonline.com Following the enzymatic reaction, purification steps, such as chromatography, are necessary to isolate the pure this compound. tandfonline.com Another enzyme, produced by Paenibacillus polymyxa and known as colistinase, also inactivates colistin through selective cleavage. dovepress.com

Chemical Cleavage Strategies for this compound Synthesis

While enzymatic methods are prevalent, chemical strategies can also be employed to remove the N-terminal lipoamino acid. These methods often require careful control of reaction conditions to ensure selective cleavage without degrading the rest of the peptide. Although less commonly detailed in recent literature for this specific transformation compared to enzymatic routes, general principles of peptide chemistry allow for such cleavage. These strategies would typically involve protecting the other reactive amine groups (the γ-amino groups of the Dab residues) before attempting to cleave the N-terminal residue. However, the efficiency and specificity of enzymes like ficin make the enzymatic approach the more established and widely cited method for generating the nonapeptide scaffold from natural colistin. tandfonline.comnih.govasm.org

Total Chemical Synthesis of this compound and Analogs

The total chemical synthesis of this compound and its analogs from individual amino acids is a complex but powerful approach. It offers the flexibility to introduce a wide variety of structural modifications that are not possible through semisynthesis. Solid-phase peptide synthesis (SPPS) is the predominant method used. mdpi.comresearchgate.net

The general process involves:

Chain Assembly: The linear peptide chain is built step-by-step on a solid resin support. This involves sequential coupling of protected amino acids. mdpi.com

Orthogonal Protection: Different protecting groups are used for the various reactive sites on the amino acids. For example, the α-amino groups are typically protected with an Fmoc group, while the side-chain amines of the Dab residues are protected with groups like Boc or Troc. nih.gov A different, orthogonally-protected group is used for the Dab residue that will be involved in the cyclization. researchgate.net

On-Resin Cyclization: A key step is the formation of the cyclic heptapeptide core. This is often performed while the peptide is still attached to the resin. It involves selectively removing the protecting groups from the C-terminal amino acid and the side chain of the Dab4 residue, followed by treatment with a coupling agent (like DPPA) to form the lactam bridge. mdpi.comresearchgate.net

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid). acs.org

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).

This synthetic route allows for the creation of not only this compound but also a vast array of analogs by incorporating non-natural amino acids or modifying the peptide backbone. mdpi.com

Design and Synthesis of this compound Derivatives

This compound serves as a key intermediate for creating novel lipopeptides. By re-acylating its N-terminal α-amino group, researchers can systematically study the structure-activity relationships (SAR) of the fatty acyl tail. nih.govtandfonline.com

N-terminal Acylation and Fatty Acyl Moiety Modifications in this compound Analogs

The synthesis of these derivatives involves reacting this compound with an activated form of a carboxylic acid, such as an acid chloride or by using peptide coupling reagents. tandfonline.comtandfonline.com To ensure that acylation occurs only at the desired N-terminal α-amino group, the reaction is typically performed at a controlled pH (around 5.0), where the more basic γ-amino groups of the Dab residues remain protonated and thus less reactive. tandfonline.comtandfonline.com

Extensive research has been conducted by modifying this N-terminal acyl group to explore its impact on biological activity. These modifications include varying the length, branching, and composition of the fatty acyl chain.

Table 1: Examples of N-terminal Acyl Modifications of this compound

| Acyl Group | Carbon Chain Length/Structure | Key Findings Reference |

|---|---|---|

| n-Nonanoyl | C9 (linear) | Longer fatty acyl derivatives showed more activity against polymyxin-resistant strains. nih.gov |

| n-Decanoyl | C10 (linear) | Most effective against polymyxin-susceptible strains. nih.gov |

| n-Dodecanoyl | C12 (linear) | Most effective against polymyxin-susceptible strains. nih.govontosight.ai |

| n-Tetradecanoyl | C14 (linear) | Longer fatty acyl derivatives showed more activity against polymyxin-resistant strains. nih.govtandfonline.com |

| 1-Adamantaneacetyl | Adamantane (B196018) ring | Displayed comparable activities to the parent colistin. nih.gov |

| 4-Biphenylacetyl | Biphenyl (B1667301) ring | Displayed comparable activities to the parent colistin with improved LPS binding. nih.gov |

| Cyclohexylbutanoyl | Cyclohexane ring | Displayed comparable activities to the parent colistin with improved LPS binding. nih.gov |

Studies have shown that the nature of this acyl group is critical. nih.govtandfonline.com For instance, derivatives with unbranched fatty acyl chains from C9 to C14 have been synthesized and tested. nih.gov It was found that analogs with longer chains (e.g., C14) were more active against certain resistant bacteria, while those with C10 and C12 chains were highly effective against susceptible strains. nih.gov Furthermore, replacing the simple aliphatic chain with bulky, hydrophobic ring structures like adamantane or biphenyl groups can yield analogs with potent activity, sometimes coupled with improved binding to lipopolysaccharide (LPS), the molecular target of colistin. nih.gov

Amino Acid Substitutions and Peptide Chain Elongation in this compound Derivatives

The chemical scaffold of this compound, derived from the parent colistin molecule, has served as a foundational structure for extensive synthetic modifications. Research has primarily focused on two areas: the substitution of amino acid residues within the peptide ring and the elongation or modification of the N-terminal chain, typically through acylation. These efforts aim to understand the structure-activity relationships (SAR) that govern antimicrobial potency and spectrum.

The modification of the amino acid sequence of this compound derivatives has been a strategy to probe the role of specific residues in biological activity. A key target for substitution has been the non-proteogenic L-diaminobutyric acid (Dab) residues, which are crucial for the molecule's cationic nature and interaction with the bacterial outer membrane.

In early studies, a colistin analogue where all Dab residues were replaced by L-lysine (Lys) was synthesized. This modification, which preserves the positive charge at physiological pH, resulted in a compound with antimicrobial activity comparable to that of native colistin, demonstrating that lysine (B10760008) can effectively substitute for diaminobutyric acid in this context. nih.gov

More recent investigations into polymyxin (B74138) nonapeptides, which share structural homology with this compound, have explored a wider range of substitutions. These studies, conducted using solid-phase peptide synthesis, have included:

Stereochemical Inversion: The configuration of the Dab residue at position 3 has been inverted from the native L-form to a D-form. Analogues incorporating this D-Dab³ modification were found to retain antimicrobial activity. mdpi.com

Alternative Basic Residues: In addition to Lys, other positively charged amino acids have been used to replace Dab, with many of the resulting analogues retaining activity. mdpi.com

Positional Variations: Alterations have been made at positions P2, P3, and P4 of the nonapeptide backbone, further elucidating the structural requirements for antimicrobial action. mdpi.com

These findings indicate a degree of structural tolerance within the peptide ring, allowing for specific amino acid substitutions without a complete loss of function.

A significant body of research has focused on the N-terminus of the this compound. The parent colistin molecule features an N-terminal fatty acyl chain attached to a Dab residue, which is absent in the nonapeptide. Re-introducing a lipid moiety via Nα-acylation of the nonapeptide's terminal threonine residue is a critical strategy to restore or modulate antimicrobial activity. This process effectively elongates the N-terminal portion of the molecule.

Early work involved the Nα-acylation of this compound with various unbranched fatty acyl chains. nih.gov A comprehensive SAR characterization revealed a direct correlation between the length of the fatty acyl chain and the resulting biological activity. nih.govtandfonline.com

The key findings from these studies are summarized below:

| Acyl Chain Modification | Effect on Antimicrobial Activity | Reference |

| C9 to C14 Unbranched Fatty Acyl Chains | Derivatives with longer chains (C12-C14) showed higher activity against polymyxin-resistant strains and Gram-positive bacteria. | nih.gov |

| C10 and C12 Derivatives | Exhibited the most effective activity against polymyxin-susceptible strains. | nih.gov |

| Isofattyacyl Derivatives | Showed weaker antimicrobial activity compared to their normal fattyacyl counterparts. | tandfonline.com |

| Hydrophobic Ring Structures | Acylation with bulky, hydrophobic groups like 1-adamantaneacetyl and 4-biphenylacetyl produced analogues with activity comparable to the parent colistin. | nih.gov |

| Cyclohexylbutanoyl Group | This modification also resulted in an analogue with antimicrobial activity similar to native colistin. | nih.gov |

These results underscore the pivotal role of the N-terminal lipid component. The hydrophobic fatty acyl chain is essential for disrupting the bacterial outer membrane. nih.govnih.gov The length and structure of this chain can be fine-tuned to modulate the potency and spectrum of activity, with longer chains generally enhancing the ability to act on resistant bacteria. nih.govtandfonline.com The synthesis of these derivatives is often achieved through solid-phase peptide synthesis, which allows for systematic modifications and the exploration of diverse chemical structures. mdpi.com

Molecular Mechanisms of Outer Membrane Permeabilization by Colistin Nonapeptide

Electrostatic Interactions of Colistin (B93849) Nonapeptide with Gram-Negative Bacterial Lipopolysaccharide (LPS)

The initial and critical step in the action of colistin nonapeptide is its electrostatic interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. mdpi.comfrontiersin.org This interaction is driven by the cationic nature of the peptide and the anionic properties of the LPS.

This compound retains the ability to bind to the lipid A component of LPS, which is the primary target for polymyxins. frontiersin.orgnih.govnih.gov This binding is a crucial electrostatic interaction between the positively charged amino groups of the nonapeptide and the negatively charged phosphate (B84403) groups of lipid A. mdpi.comtandfonline.com Although it lacks the fatty acyl tail of colistin, the nonapeptide can still interact with the anionic moieties of LPS. tandfonline.com Studies have demonstrated this binding through methods like equilibrium dialysis. nih.gov The interaction is significant enough to neutralize the endotoxic properties of LPS, albeit to a lesser extent than the parent colistin molecule. nih.govasm.org The binding affinity is a key factor in its ability to disrupt the outer membrane.

Research has shown that the ability of this compound to sensitize E. coli to other antibiotics is diminished by pre-incubation with LPS, highlighting the direct binding interaction. nih.gov The neutralization of LPS by this compound is both time and concentration-dependent. nih.govasm.org Interestingly, the effectiveness of this binding and neutralization is reduced in bacteria that are resistant to colistin, suggesting that modifications in the LPS structure that confer resistance also hinder the binding of the nonapeptide. nih.gov

A key feature of the outer membrane's stability is the presence of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between the negatively charged phosphate groups of adjacent LPS molecules. mdpi.comnih.govnih.gov this compound, being highly cationic, competitively displaces these stabilizing cations. mdpi.comnih.govuniversiteitleiden.nl This displacement disrupts the electrostatic cross-links within the LPS layer, leading to a localized disorganization and destabilization of the outer membrane. nih.govnih.gov The loss of these divalent cations weakens the integrity of the membrane, making it more permeable. mdpi.comnih.gov

Binding Affinity to Lipid A Component of LPS by this compound

This compound-Mediated Outer Membrane Destabilization and Permeabilization

Following the initial electrostatic interactions and cation displacement, this compound induces significant changes in the structure and function of the outer membrane.

The binding of this compound to LPS and the subsequent displacement of divalent cations lead to a disorganization of the outer membrane. universiteitleiden.nlfrontiersin.org This disruption is characterized by an increase in membrane permeability. frontiersin.orgnih.gov While this compound itself lacks significant bactericidal activity, its ability to permeabilize the outer membrane is a critical function. frontiersin.orgfrontiersin.org This permeabilizing effect allows other molecules, which are normally excluded by the intact outer membrane, to gain access to the periplasm and potentially the cytoplasmic membrane. frontiersin.org Electron microscopy has shown morphological changes and damage to the outer membrane of bacteria treated with polymyxin (B74138) B nonapeptide, a close relative of this compound. frontiersin.org

The molecular cascade initiated by this compound results in a "self-promoted uptake" pathway, although this is more characteristic of the full colistin molecule. For the nonapeptide, the key event is the creation of transient pores or cracks in the outer membrane. elsevier.es This increased permeability has been demonstrated using fluorescent probes like 1-N-phenylnaphthylamine (NPN), which fluoresces in the hydrophobic environment of a damaged membrane. nih.govbiorxiv.org Studies have shown that polymyxin B nonapeptide can cause the leakage of periplasmic proteins, indicating a significant breach in the outer membrane's barrier function. nih.gov The permeabilizing action of this compound is concentration-dependent. frontiersin.org This enhanced permeability is the basis for its synergistic effects when used in combination with other antibiotics that are typically ineffective against Gram-negative bacteria due to their inability to cross the outer membrane. nih.govfrontiersin.org

Table 1: Effects of this compound on Bacterial Outer Membranes

| Effect | Observation | References |

| LPS Binding | Binds to the lipid A component of LPS. | frontiersin.orgnih.govnih.gov |

| Cation Displacement | Competitively displaces Mg²⁺ and Ca²⁺ from LPS. | mdpi.comnih.govuniversiteitleiden.nl |

| Membrane Permeabilization | Increases outer membrane permeability to other substances. | nih.govfrontiersin.orgnih.gov |

| Synergistic Activity | Potentiates the activity of hydrophobic antibiotics. | nih.govfrontiersin.org |

Alterations in Outer Membrane Integrity Induced by this compound

Distinction of this compound Action from Bactericidal Polymyxins at the Cytoplasmic Membrane Level

A crucial distinction between this compound and bactericidal polymyxins like colistin lies in their activity at the cytoplasmic membrane. While both can permeabilize the outer membrane, their effects on the inner membrane differ significantly. nih.govfrontiersin.orgelifesciences.org

Colistin, with its hydrophobic fatty acyl tail, can insert into and disrupt the cytoplasmic membrane, leading to leakage of cytoplasmic contents and cell death. nih.govfrontiersin.org This action is considered essential for its bactericidal effect. nih.govelifesciences.org

In contrast, this compound lacks this fatty acyl tail. tandfonline.com As a result, while it effectively disrupts the outer membrane, it is unable to significantly damage the cytoplasmic membrane. frontiersin.orgwikipedia.org This inability to permeabilize the inner phospholipid bilayer is the primary reason for its lack of direct bactericidal activity. frontiersin.org Studies have shown that while polymyxin B nonapeptide can permeabilize the outer membrane, it does not cause the same level of cytoplasmic membrane depolarization or lysis as its parent compound. frontiersin.orgmicrobiologyresearch.org Therefore, the action of this compound is largely confined to the outer membrane, where it acts as a permeabilizer rather than a direct killing agent. nih.govfrontiersin.orgfrontiersin.org This distinction is fundamental to understanding its role as a potential antibiotic adjuvant rather than a standalone antibiotic.

Table 2: Comparison of Colistin and this compound Actions

| Feature | Colistin | This compound | References |

| Fatty Acyl Tail | Present | Absent | tandfonline.comfrontiersin.org |

| Outer Membrane Permeabilization | Yes | Yes | nih.govfrontiersin.org |

| Cytoplasmic Membrane Disruption | Yes | No/Minimal | frontiersin.orgwikipedia.orgmicrobiologyresearch.org |

| Bactericidal Activity | Yes | No/Minimal | frontiersin.orgfrontiersin.org |

Investigations into Specific Protein Interactions with this compound

The transport and localization of molecules within the bacterial periplasm involve a complex network of chaperone proteins. Given the structural similarities between the lipid portions of bacterial lipoproteins and the lipopeptide nature of polymyxins, research has explored whether polymyxins and their derivatives might interact with the lipoprotein transport (Lol) pathway. nih.govresearchgate.net The Lol system is crucial for trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria and involves several key proteins, including the periplasmic chaperone LolA. asm.orgfrontiersin.orgnih.gov

The periplasmic chaperone protein LolA is responsible for binding the lipid anchor of lipoproteins and transporting them across the periplasm. frontiersin.orgresearchgate.net Studies have investigated whether LolA can also bind to polymyxin-class antibiotics, suggesting a potential "hitchhiking" mechanism for these drugs to cross the periplasm. researchgate.net

Specific binding data for this compound with LolA is less abundant, but studies on related compounds provide strong inferences. Isothermal titration calorimetry analysis of LolA from P. gingivalis and V. cholerae demonstrated weak binding to polymyxin nonapeptide. kemikonferens.se This suggests that while the primary interaction site for polymyxins is the LPS on the outer membrane, a secondary interaction with periplasmic chaperones like LolA can occur. This binding is likely influenced by the electrostatic potential of the LolA protein's binding cavity. researchgate.netdiva-portal.org The negatively charged surface of the hydrophobic cavity in LolA from species like E. coli and P. gingivalis is thought to facilitate the binding of cationic lipopeptides like polymyxins. nih.govresearchgate.net The weaker binding observed for the nonapeptide compared to its parent compound could be attributed to the absence of the fatty acyl tail, which may reduce the affinity for the hydrophobic cavity of LolA. tandfonline.comkemikonferens.se

Table 1: Binding Affinities of LolA Proteins with Polymyxin Derivatives This table summarizes the dissociation constants (Kd) determined by Isothermal Titration Calorimetry (ITC) for the interaction between LolA from different bacterial species and various polymyxins. Lower Kd values indicate higher binding affinity.

| LolA Source Species | Ligand | Dissociation Constant (Kd) in µM | Finding |

| Porphyromonas gingivalis | Polymyxin B | 14 µM nih.gov | High Affinity |

| Vibrio cholerae | Polymyxin B | 56 µM nih.gov | Moderate Affinity |

| Porphyromonas gingivalis | Polymyxin Nonapeptide | Weak Binding Reported kemikonferens.se | Low Affinity |

| Vibrio cholerae | Polymyxin Nonapeptide | Weak Binding Reported kemikonferens.se | Low Affinity |

| Helicobacter pylori | Polymyxin B, Polymyxin E | No Binding Detected kemikonferens.seresearchgate.net | No Affinity |

Synergistic Research Applications of Colistin Nonapeptide

Colistin (B93849) Nonapeptide as an Outer Membrane Permeabilizing Adjuvant for Hydrophobic Antimicrobials

The primary mechanism behind the synergistic effects of colistin nonapeptide lies in its ability to permeabilize the outer membrane of Gram-negative bacteria. researchgate.netnih.govresearchgate.net This outer membrane, rich in lipopolysaccharide (LPS), typically acts as a formidable barrier, preventing hydrophobic antibiotics from reaching their intracellular targets. nih.gov this compound interacts with the lipid A component of LPS, displacing the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the membrane structure. nih.govnih.gov This disruption creates transient pores in the outer membrane, thereby increasing its permeability. nih.govnih.gov

This permeabilizing effect allows hydrophobic antibiotics, which are otherwise ineffective against Gram-negative bacteria, to penetrate the cell and exert their antimicrobial action. researchgate.netresearchgate.net This phenomenon is analogous to the effect observed with sub-inhibitory concentrations of colistin, which can also permeabilize the outer membrane of resistant bacteria without causing cell death. researchgate.net The key difference is that this compound achieves this permeabilization without the inherent bactericidal activity and associated toxicity of colistin. nih.govresearchgate.net

Re-sensitization of Gram-Negative Bacteria by this compound to Otherwise Inactive Antibiotics

A significant area of research focuses on the ability of this compound to re-sensitize resistant Gram-negative bacteria to antibiotics that have lost their effectiveness. nih.govnih.gov By compromising the outer membrane integrity, this compound effectively lowers the barrier that contributes to antibiotic resistance.

Enhanced Uptake of Co-Administered Agents in the Presence of this compound

The permeabilization of the outer membrane directly facilitates the increased uptake of co-administered antibiotics. nih.govasm.org Studies have demonstrated this enhanced uptake using fluorescent probes like N-(1-naphthyl)phenylenediamine (NPN), which fluoresces in the hydrophobic environment of a compromised membrane. nih.gov The increased fluorescence in the presence of this compound indicates a more permeable outer membrane, allowing for the passive diffusion of other molecules, including antibiotics, into the periplasmic space. nih.gov This increased intracellular concentration of the partner antibiotic can overcome resistance mechanisms that rely on reduced drug influx.

Specific Combinations Demonstrating Synergy with this compound (e.g., Rifampicin (B610482), Azithromycin)

Research has identified several antibiotic combinations with this compound that exhibit significant synergistic activity. Notably, combinations with hydrophobic antibiotics that are typically active against Gram-positive bacteria have shown promise against Gram-negative pathogens.

Rifampicin: The combination of this compound with rifampicin has been shown to be effective against various Gram-negative bacteria. nih.govmdpi.com Rifampicin is a large hydrophobic molecule that is normally excluded by the outer membrane. microbiologyresearch.org this compound-mediated permeabilization allows rifampicin to reach its intracellular target, RNA polymerase. nih.govmicrobiologyresearch.org

Azithromycin (B1666446): Synergy between this compound and the macrolide antibiotic azithromycin has also been documented. mdpi.comfrontiersin.org Similar to rifampicin, the large and hydrophobic nature of azithromycin hinders its passage through the outer membrane of Gram-negative bacteria. frontiersin.org Studies have shown that this compound can re-sensitize even highly azithromycin-resistant E. coli strains. frontiersin.org

The table below summarizes the synergistic effects observed in studies combining colistin or its derivatives with various antibiotics.

| Partner Antibiotic | Target Pathogen(s) | Observed Effect | Reference(s) |

| Rifampin | Enterobacteriaceae | High rates of synergy (90-95%) | nih.gov |

| Azithromycin | Enterobacteriaceae, E. coli | High rates of synergy, re-sensitization of resistant strains | nih.govfrontiersin.org |

| Minocycline | Enterobacteriaceae | Strong synergistic activity | nih.govasm.org |

| Clarithromycin | E. coli, K. pneumoniae, A. baumannii | Notable synergism | mdpi.com |

| Fusidic Acid | Enterobacteriaceae | High rates of synergy (90-95%) | nih.gov |

| Linezolid | Enterobacteriaceae | High rates of synergy (90-95%) | nih.gov |

Research on Synergy Against Multidrug-Resistant Gram-Negative Pathogens Using this compound Combinations

The rise of multidrug-resistant (MDR) Gram-negative pathogens is a critical global health threat, rendering many conventional antibiotics ineffective. mdpi.com Combination therapies involving this compound are being actively investigated as a strategy to combat these challenging infections. researchgate.netmdpi.com Research has shown that this compound can potentiate the activity of various antibiotics against MDR strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.govmdpi.com This approach is particularly promising for overcoming resistance mechanisms such as those conferred by the mcr-1 gene, which provides resistance to colistin. frontiersin.orgmdpi.com Even in colistin-resistant strains, the outer membrane can still be sufficiently perturbed by this compound to allow the entry of a partner drug. nih.gov

Methodological Approaches for Investigating this compound Synergy

Several in vitro methods are employed to investigate and quantify the synergistic interactions between this compound and other antibiotics.

Checkerboard Assays: This is a common method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy. nih.govnih.gov Serial dilutions of two drugs are tested in combination against a bacterial isolate, and the FIC index is calculated from the minimum inhibitory concentrations (MICs) of the drugs alone and in combination. An FIC index of ≤ 0.5 typically indicates synergy. frontiersin.org

Time-Kill Assays: These assays provide a dynamic picture of the bactericidal activity of antibiotic combinations over time. nih.govnih.gov Bacterial cultures are exposed to the individual drugs and their combination, and the number of viable bacteria is measured at different time points. A synergistic effect is generally defined as a ≥2-log10 decrease in bacterial count with the combination compared to the most active single agent. nih.gov

Membrane Permeabilization Assays: As discussed earlier, assays using fluorescent probes like NPN are used to directly measure the outer membrane permeabilizing effect of this compound. nih.gov This helps to elucidate the mechanism of synergy.

The table below details the different methodological approaches used in the cited studies.

| Methodology | Purpose | Key Findings | Reference(s) |

| Checkerboard Array | Quantify synergy through FIC index | Identified high rates of synergy between colistin and antibiotics like linezolid, rifampin, and azithromycin. | nih.govasm.org |

| Time-Kill Synergy Studies | Assess bactericidal activity of combinations over time | Confirmed synergistic killing and demonstrated eradication of bacteria with triple combinations (e.g., colistin, rifampin, azithromycin). | nih.govnih.gov |

| NPN Uptake Assay | Measure outer membrane permeabilization | Showed this compound increases outer membrane permeability in a concentration-dependent manner. | nih.gov |

| Broth Microdilution | Determine Minimum Inhibitory Concentrations (MICs) | Established baseline susceptibility of bacterial strains to individual antibiotics. | frontiersin.org |

| Digital Dispensing Checkerboard Array | High-throughput synergy testing | Enabled testing of numerous antibiotic combinations against multiple bacterial strains. | nih.govasm.org |

Structure Activity Relationships Sar and Conformational Studies of Colistin Nonapeptide Analogs

Impact of N-Terminal Modifications on Colistin (B93849) Nonapeptide Permeabilizing Activity

The N-terminal region of colistin nonapeptide is a primary target for modification to understand its role in membrane interaction. The absence of the fatty acyl chain in this compound significantly reduces its bactericidal activity, highlighting the critical role of this hydrophobic moiety in disrupting the bacterial membrane. mdpi.comnih.gov However, this compound retains the ability to permeabilize the outer membrane, making it a valuable tool for studying this specific aspect of the mechanism of action. nih.govnih.gov

Studies involving the acylation of this compound with various hydrophobic acids have demonstrated that the length and nature of the acyl chain are crucial for activity. nih.gov For instance, derivatives with C10 and C12 unbranched fatty acyl chains showed the most effectiveness against polymyxin-susceptible strains. nih.gov Furthermore, the introduction of bulky, hydrophobic groups, such as cyclohexylbutanoyl, 4-biphenylacetyl, and 1-adamantaneacetyl, can result in analogs with comparable or even improved LPS binding affinity and antimicrobial activity against certain bacteria. nih.gov

Conversely, adding polar groups or blocking the positive charges on the diaminobutyric acid (Dab) residues, as seen in colistin methanesulfonate, leads to a loss of binding affinity and activity. nih.gov This underscores the importance of both the hydrophobic interactions driven by the N-terminus and the electrostatic interactions mediated by the cationic Dab residues for effective outer membrane permeabilization. nih.gov

Table 1: Impact of N-Terminal Modifications on this compound Activity

| Modification | Effect on Permeabilizing Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Deacylation (to form this compound) | Reduced bactericidal activity, retained outer membrane permeabilization | The fatty acyl tail is crucial for killing bacteria but not for initial membrane permeabilization. | mdpi.comnih.gov |

| Acylation with C10-C12 fatty acids | Increased activity against polymyxin-susceptible strains | Optimal fatty acid chain length enhances permeabilizing efficacy. | nih.gov |

| Acylation with bulky hydrophobic groups | Comparable or improved activity and LPS binding | Specific hydrophobic structures can enhance interactions with the outer membrane. | nih.gov |

| Sulfomethylation (Colistin Methanesulfonate) | Loss of activity and binding affinity | Positive charges on Dab residues are essential for electrostatic interactions with LPS. | nih.gov |

| Oligoalanyl substitutions | No significant effect on most activities | Small, neutral amino acid additions at the N-terminus are well-tolerated. | nih.gov |

| Hydrophobic aromatic substitution | High antibacterial activity | Aromatic groups can effectively mimic the role of the natural fatty acid. | nih.gov |

Influence of Cyclic Peptide Moiety Variations on this compound's LPS Interactions

The cyclic heptapeptide (B1575542) core of this compound is essential for its biological activity, providing a rigid scaffold that positions key residues for interaction with LPS. acs.org Modifications within this cyclic moiety have profound effects on the molecule's ability to bind to and disrupt the outer membrane.

The cationic diaminobutyric acid (Dab) residues within the ring are indispensable for the initial electrostatic interaction with the anionic phosphate (B84403) groups of lipid A in LPS. mdpi.comnih.gov Altering the number or position of these charged residues typically results in a significant loss of activity. acs.org

Furthermore, the size of the macrocyclic ring is critical. Substituting Dab at position 4 with L-Ornithine or L-Lysine, which alters the ring size, has been shown to reduce antimicrobial potency. mdpi.com This suggests that the precise conformation of the heptapeptide ring is optimized for binding to its LPS target. mdpi.com

Table 2: Influence of Cyclic Moiety Modifications on this compound Analogs

| Modification | Impact on LPS Interaction/Activity | Rationale/Key Finding | Reference(s) |

|---|---|---|---|

| Alteration of Dab residues | Significant loss of activity | Dab residues are crucial for electrostatic binding to LPS phosphate groups. | acs.orgmdpi.com |

| Modification of hydrophobic motif (positions 6 & 7) | Altered hydrophobicity and activity | This motif stabilizes the peptide-LPS complex via hydrophobic interactions. | acs.orgmdpi.comnih.gov |

| Change in macrocycle ring size | Reduced antimicrobial potency | The specific ring size and conformation are optimal for LPS binding. | mdpi.com |

| Stereochemical inversion at position 3 (D-Dab) | Retained activity in some nonapeptide analogs | The stereochemistry at this position can be modified without complete loss of function. | mdpi.com |

| Stereochemical inversion at position 4 (D-Dab) | Highly detrimental to activity | The stereochemistry at this position is critical for maintaining an active conformation. | mdpi.com |

Conformational Analysis of this compound and its Interaction with Membrane Models

Understanding the three-dimensional structure of this compound and its conformational changes upon interacting with bacterial membranes is key to deciphering its mechanism of action. In aqueous solutions, colistin and its analogs can adopt a range of conformations. nih.govacs.org However, upon binding to membrane models, particularly those mimicking the Gram-negative outer membrane, they adopt a more defined structure. nih.gov

Circular dichroism studies have shown that when colistin binds to membrane mimics, there are no significant changes in its secondary structure, suggesting that a major conformational change is not the primary driver of its selective toxicity. nih.gov Instead, the interaction leads to changes in the physical properties of the membrane itself. nih.gov

X-ray and neutron reflectivity studies on model membranes have revealed that colistin partitions differently depending on the membrane composition. In models of the Gram-negative inner membrane, colistin penetrates deep into the hydrocarbon core. nih.gov However, in models of the outer membrane (OM), it tends to remain in the headgroup region. nih.gov This localization in the OM headgroup region is consistent with its role in displacing divalent cations and destabilizing the LPS layer. nih.gov

Molecular dynamics simulations have provided further atomistic details, showing that the Dab residues of polymyxins can form electrostatic interactions and cross-link with the saccharide moieties of LPS. d-nb.info These simulations also support the idea that the hydrophobic parts of the molecule, including the fatty acyl chain (in the parent molecule) and the hydrophobic residues in the cyclic peptide, insert into the membrane core, further disrupting its structure. d-nb.info

Elucidating Key Structural Determinants for this compound's Outer Membrane Permeabilizing Efficacy

The collective findings from structure-activity relationship studies and conformational analyses point to several key structural determinants for the outer membrane permeabilizing efficacy of this compound and its analogs.

Polycationic Nature : The presence of multiple positively charged L-α-γ-diaminobutyric acid (Dab) residues is paramount. These residues mediate the initial electrostatic attraction to the negatively charged LPS on the bacterial outer membrane, displacing stabilizing divalent cations like Mg²⁺ and Ca²⁺. nih.govmdpi.comnih.gov Blocking these charges, as in colistin methanesulfonate, abolishes activity. nih.gov

Amphipathicity : A clear separation of hydrophobic and hydrophilic regions is crucial. While this compound itself lacks the N-terminal fatty acid, the hydrophobic residues within its cyclic peptide (D-Leu6 and L-Leu7) contribute to a degree of amphipathicity. mdpi.com The reintroduction of a hydrophobic N-terminal moiety, whether a fatty acid or another bulky hydrophobic group, significantly enhances permeabilizing activity by promoting insertion into and disruption of the lipid bilayer. mdpi.comnih.gov The hydrophobic nature of the N-terminal fatty acyl chain is considered the main driving force for the binding of polymyxins to LPS. nih.gov

Specific Conformation : The cyclic heptapeptide acts as a conformational scaffold. The specific ring size and the stereochemistry of its constituent amino acids are optimized for high-affinity binding to LPS. mdpi.com This defined structure positions the cationic and hydrophobic residues in the correct orientation to effectively disrupt the outer membrane. mdpi.com

In essence, the permeabilizing action of this compound analogs is a multi-step process initiated by electrostatic interactions and followed by hydrophobic disruption, all of which are governed by the precise arrangement of functional groups on a conformationally constrained peptide backbone.

Molecular Basis of Bacterial Resistance to Colistin Nonapeptide S Permeabilizing Effect

Role of Lipopolysaccharide (LPS) Modification in Attenuating Colistin (B93849) Nonapeptide Action

The principal strategy employed by Gram-negative bacteria to counteract the effects of polymyxins, including colistin nonapeptide, involves the enzymatic modification of the lipid A moiety of LPS. nih.govmdpi.com This alteration serves to decrease the net negative charge of the outer membrane, which is the initial point of electrostatic attraction for the positively charged this compound. nih.govfrontiersin.org By reducing this electrostatic pull, the bacteria effectively weaken the binding of the peptide, hindering its ability to displace divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer and preventing subsequent membrane destabilization and permeabilization. tandfonline.commdpi.com

The reduction of the anionic charge of lipid A is primarily accomplished through the covalent addition of cationic molecules: phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N). microbiologyresearch.orgnih.gov These modifications are added to the phosphate (B84403) groups of lipid A as it is being synthesized in the cytoplasm, before its transport to the outer membrane. microbiologyresearch.org

Phosphoethanolamine (pEtN): This modification, catalyzed by pEtN transferases, adds a single positive charge. The addition of pEtN decreases the net negative charge of lipid A from approximately -1.5 to -1. nih.gov

4-Amino-4-Deoxy-L-Arabinose (L-Ara4N): This sugar moiety also introduces a positive charge. The L-Ara4N modification is considered more effective at conferring resistance as it can neutralize the negative charge of a lipid A phosphate group more efficiently, in some cases reducing the net charge to 0. nih.govnccid.ca

The presence of these cationic groups on the bacterial surface creates an electrostatic repulsion against the incoming positively charged this compound. This reduces the peptide's ability to bind to and disrupt the outer membrane. microbiologyresearch.org However, research indicates that even in resistant strains with modified LPS, the outer membrane is not completely impervious. Colistin can still cause a degree of outer membrane permeabilization, likely due to the presence of a remaining population of unmodified LPS molecules. microbiologyresearch.orgelifesciences.org This residual permeabilizing effect is central to the action of this compound, which aims to sensitize bacteria to other antibiotics even when it cannot kill them outright. microbiologyresearch.orgnih.gov

| LPS Modification | Added Moiety | Effect on Lipid A Net Charge | Impact on this compound Interaction |

| Chromosomal or Plasmid-Mediated | Phosphoethanolamine (pEtN) | Reduction from ~ -1.5 to -1 nih.gov | Reduced electrostatic attraction and binding asm.org |

| Chromosomal | 4-Amino-4-Deoxy-L-Arabinose (L-Ara4N) | Reduction to ~ 0 nih.gov | Significantly reduced electrostatic attraction and binding nih.gov |

Chromosomal Regulatory Systems Affecting this compound Resistance Pathways

Acquired resistance to colistin and its derivatives is frequently mediated by mutations within chromosomal two-component systems (TCSs). nih.govasm.orgoatext.com These systems act as environmental sensors that, when mutated, can become constitutively active, leading to the constant upregulation of the LPS modification machinery. frontiersin.org

The PhoPQ system, consisting of the sensor kinase PhoQ and the response regulator PhoP, is a key mediator of colistin resistance. mdpi.comfrontiersin.org PhoQ is a transmembrane protein that senses environmental signals such as low magnesium concentrations or the presence of cationic antimicrobial peptides. mdpi.com

Upon activation, PhoQ phosphorylates PhoP, which in turn activates the transcription of target genes. Crucially, activated PhoP directly upregulates the arnBCADTEF operon (also known as pmrHFIJKLM), which is responsible for the synthesis and transfer of L-Ara4N to lipid A. nih.govmdpi.comresearchgate.net PhoP can also indirectly activate the PmrAB system, creating a regulatory cascade that enhances LPS modification. nih.govmdpi.com Mutations in phoP or phoQ can lock the system in a permanently "on" state, leading to constitutive L-Ara4N addition and a stable resistant phenotype. nih.govscirp.org

The PmrAB system, comprising the sensor kinase PmrB and the response regulator PmrA, also plays a central role. frontiersin.orgtandfonline.com PmrB can be activated by environmental signals like high iron or low pH. Once activated, PmrB phosphorylates PmrA. mdpi.com

The phosphorylated PmrA then activates the transcription of several key operons:

pmrC (or eptA): This gene encodes a phosphoethanolamine transferase that adds pEtN to lipid A. nih.govmdpi.com

arnBCADTEF operon: PmrA activation also leads to the expression of the L-Ara4N modification pathway. mdpi.comnih.gov

Mutations in pmrA or pmrB are a common cause of acquired colistin resistance in species like Klebsiella pneumoniae and Pseudomonas aeruginosa, resulting in the constitutive modification of LPS with both pEtN and L-Ara4N. tandfonline.comwikipedia.org

| Regulatory System | Components | Primary Activator Gene/Operon | Resulting LPS Modification |

| PhoPQ | Sensor Kinase: PhoQ; Response Regulator: PhoP | arnBCADTEF nih.govmdpi.com | Addition of L-Ara4N |

| PmrAB | Sensor Kinase: PmrB; Response Regulator: PmrA | pmrC (eptA), arnBCADTEF nih.govmdpi.com | Addition of pEtN and L-Ara4N |

In Klebsiella pneumoniae in particular, a very common mechanism for high-level colistin resistance is the inactivation of the mgrB gene. mdpi.comnih.govfrontiersin.org The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system. nih.govjmidonline.org It directly interacts with PhoQ, inhibiting its kinase activity. mdpi.com

When the mgrB gene is inactivated by mutations—such as insertions, deletions, or point mutations—this inhibition is lost. asm.orgnih.gov The consequence is the constitutive, high-level activation of the PhoPQ signaling cascade. frontiersin.orgjmidonline.org This leads to strong and persistent upregulation of the arnBCADTEF operon, resulting in extensive modification of lipid A with L-Ara4N. nih.govmdpi.com The resulting highly cationic bacterial surface presents a formidable barrier to the electrostatic binding of this compound. mdpi.com

PmrAB Two-Component System Modulation

Plasmid-Mediated Mobile Colistin Resistance (mcr) Genes and their Effect on this compound Permeabilization

A significant development in the evolution of colistin resistance was the discovery of mobile colistin resistance (mcr) genes, which are primarily located on plasmids. nccid.cawikipedia.orgspringermedizin.de This represents a major public health concern because it allows resistance to be transferred horizontally between different bacterial strains and species, a feat not possible with chromosomal mutations. springermedizin.deeuropa.eu

The mcr genes (with over 10 variants identified, such as mcr-1 to mcr-10) encode enzymes belonging to the phosphoethanolamine transferase (PET) family. frontiersin.orgmdpi.comnccid.ca The MCR enzymes catalyze the addition of a pEtN group to the lipid A portion of LPS. wikipedia.orgplos.orggoogle.com This modification mechanism is functionally identical to that mediated by the chromosomally encoded PmrC enzyme. frontiersin.orgnccid.ca

The addition of pEtN by MCR enzymes reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for colistin and its nonapeptide derivative. asm.org However, studies have shown that MCR-mediated resistance primarily protects the cytoplasmic membrane rather than the outer membrane. Even in bacteria carrying mcr genes, colistin can still permeabilize the outer membrane to a significant degree, allowing for the uptake of other molecules. microbiologyresearch.orgelifesciences.orgbiorxiv.org This finding is critical, as it suggests that this compound can still function as an outer membrane permeabilizer against mcr-positive strains, potentially restoring the activity of other antibiotics that are normally excluded by the outer membrane. microbiologyresearch.org

| Gene | Enzyme Type | Function | Effect on this compound |

| mcr-1 and variants | Phosphoethanolamine Transferase nccid.cawikipedia.org | Adds pEtN to Lipid A | Reduces binding affinity, but outer membrane permeabilization is still possible microbiologyresearch.orgelifesciences.org |

Advanced Analytical and Methodological Research for Colistin Nonapeptide Studies

Chromatographic and Spectrometric Techniques for Colistin (B93849) Nonapeptide Characterization

The characterization of colistin nonapeptide, a proteolytic derivative of colistin, relies on sophisticated analytical methods to ensure purity and structural integrity. asm.orgpsu.edu High-performance liquid chromatography (HPLC) has been a foundational technique for the purification and analysis of colistin and its derivatives. asm.orgpsu.edunih.gov However, due to the complexity of polymyxin (B74138) samples, which often contain multiple related compounds, more advanced techniques are required for comprehensive characterization. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. While pharmacopoeial methods for colistin often use non-volatile buffers incompatible with MS, specific LC-MS methods have been developed using volatile mobile phases to identify related substances and impurities in bulk samples. researchgate.net This is crucial as this compound is generated by enzymatic removal of the N-terminal fatty acyl chain and an adjacent diaminobutyric acid residue from colistin, and the resulting product's purity must be verified. psu.edu

LC-MS/MS methods allow for the sensitive quantification of colistin components (A and B) in various biological matrices like plasma and culture medium. researchgate.net These techniques typically involve a simple sample preparation step, such as protein precipitation, followed by separation on a C18 column and detection by tandem mass spectrometry. researchgate.net Such methods are essential for detailed pharmacokinetic studies, though they are more commonly applied to the parent compound, colistin. For this compound, analytical techniques like amino acid analysis after acid hydrolysis have also been used to quantify the peptide by determining the molar ratios of its constituent amino acids. psu.edu

Spectrofluorometric Assays for Outer Membrane Permeabilization Quantification (e.g., NPN Uptake)

A key mechanism of this compound is its ability to permeabilize the outer membrane (OM) of Gram-negative bacteria. researchgate.net This activity can be quantified using spectrofluorometric assays, with the 1-N-phenylnaphthylamine (NPN) uptake assay being a widely used method. nih.govmicrobiologyresearch.orgresearchgate.netnih.gov

NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but exhibits a significant increase in fluorescence when it partitions into the hydrophobic interior of a disrupted cell membrane. nih.govresearchgate.netconicet.gov.ar An intact Gram-negative outer membrane effectively excludes NPN. nih.govconicet.gov.ar When this compound binds to lipopolysaccharide (LPS) on the bacterial surface, it disrupts the OM, allowing NPN to enter and interact with the phospholipid layer, resulting in a measurable increase in fluorescence. nih.govresearchgate.net

The NPN uptake is concentration-dependent; higher concentrations of this compound lead to greater membrane disruption and a stronger fluorescent signal. nih.gov The percentage of NPN uptake can be calculated using the formula: NPN uptake (%) = (Fobs – F0) / (F100 – F0) × 100% Where Fobs is the observed fluorescence, F0 is the background fluorescence of cells with NPN, and F100 is the maximal fluorescence achieved with a high concentration of a potent permeabilizing agent like colistin. nih.gov This assay has been used to demonstrate that this compound effectively increases the permeability of the outer membrane in various bacteria, such as E. coli. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) for this compound-LPS Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique used to directly measure the heat changes that occur during binding interactions. It is employed to characterize the binding affinity between this compound and its primary target, lipopolysaccharide (LPS). nih.govresearchgate.net

In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing an LPS solution. nih.govacs.org The instrument measures the heat released (exothermic) or absorbed (endothermic) with each injection. nih.gov The binding of polymyxin peptides to LPS is predominantly an exothermic reaction, driven by electrostatic attractions between the polycationic peptide and the anionic LPS. nih.govresearchgate.net

The resulting data are plotted as heat change per injection versus the molar ratio of the peptide to LPS. nih.gov Analysis of this binding isotherm provides key thermodynamic parameters:

Binding Affinity (Kd) : The dissociation constant, which indicates the strength of the interaction. A lower Kd signifies a higher binding affinity. The affinity of polymyxin B nonapeptide (PMBN) for isolated LPS has been reported with a Kd of approximately 1.5 µM. researchgate.net

Stoichiometry (n) : The number of peptide molecules that bind to one LPS molecule.

Enthalpy (ΔH) and Entropy (ΔS) : These values provide insight into the forces driving the binding, such as electrostatic interactions and hydrophobic effects. nih.govnih.gov

ITC studies have confirmed that this compound binds directly to LPS, which is a crucial step in its mechanism of action. researchgate.netnih.gov While it binds to LPS, its affinity and anti-endotoxin activity are noted to be considerably less than that of the parent colistin molecule. asm.orgnih.gov

Microscopic Techniques for Visualizing this compound-Induced Morphological Changes (e.g., Transmission Electron Microscopy)

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the ultrastructural and morphological changes in bacteria induced by antimicrobial agents like this compound. nih.govnih.govmdpi.com

Studies using TEM have shown that treatment with polymyxin B nonapeptide (PMBN) compromises the integrity of the bacterial outer membrane. nih.gov When E. coli cells are treated with PMBN, TEM micrographs reveal visible damage to the outer membrane. researchgate.netnih.gov This damage is often characterized by the detachment of threads from the membrane surface and other morphological alterations. nih.gov When used in combination with other antibiotics, such as azithromycin (B1666446), these effects on the outer membrane are also clearly visible, supporting the role of PMBN as a permeabilizing agent that facilitates the entry of the second antibiotic. researchgate.netnih.gov Comparing untreated bacteria, which show an intact outer membrane and a clear periplasmic space, with those treated with PMBN highlights the significant structural damage caused by the nonapeptide. nih.gov

In Vitro Susceptibility Testing Methods for this compound Synergy Evaluation (e.g., Checkerboard Assays, Time-Kill Curves)

This compound on its own has weak antibacterial activity. psu.edu However, its primary value lies in its ability to act synergistically with other antibiotics, enhancing their efficacy against resistant Gram-negative bacteria. researchgate.netasm.org In vitro methods such as checkerboard assays and time-kill curves are essential for quantifying this synergy. asm.orgnih.govfrontiersin.org

Checkerboard Assays: This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic effect of two drugs. asm.orgfrontiersin.org In a checkerboard assay, serial dilutions of two antibiotics (e.g., this compound and another agent) are tested against a bacterial strain in a microtiter plate format. asm.orgscirp.org The FICI is calculated based on the minimum inhibitory concentrations (MICs) of the drugs alone and in combination. asm.org A FICI of ≤ 0.5 is typically defined as synergy. frontiersin.orgscirp.org Checkerboard assays have demonstrated that polymyxin B nonapeptide can act synergistically with antibiotics like azithromycin and flavomycin against resistant E. coli. researchgate.netasm.org However, synergy is not universal; for instance, no synergy was observed between polymyxin B nonapeptide and murepavadin (B1661735) against P. aeruginosa. nih.govelifesciences.org

Time-Kill Curves: These assays evaluate the rate of bacterial killing over time when exposed to antibiotics, alone and in combination. nih.govfrontiersin.org Bacterial cultures are treated with the drugs at specific concentrations (often based on MIC values), and the number of viable cells (CFU/mL) is measured at various time points (e.g., 0, 2, 4, 6, 24 hours). frontiersin.org Synergy is defined as a ≥2 log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent. nih.gov Time-kill studies have confirmed the synergistic and bactericidal activity of this compound combinations, showing a significant reduction in bacterial growth after just a few hours of treatment and complete killing by 24 hours. nih.govfrontiersin.org

Table 1: Checkerboard Assay Findings for this compound (and PMBN) Combinations

| Combination | Organism | Finding | FICI Value | Source |

|---|---|---|---|---|

| Polymyxin B Nonapeptide + Azithromycin | Escherichia coli | Synergy | <0.5 | researchgate.net |

| Polymyxin B Nonapeptide + Murepavadin | Pseudomonas aeruginosa PA14 | No Synergy | 1 | nih.govelifesciences.org |

| Polymyxin B Nonapeptide + Flavomycin | Escherichia coli | Synergy | 0.0234–0.1875 | asm.org |

| Colistin + Minocycline | Klebsiella pneumoniae | Synergy | Not specified | nih.gov |

| Colistin + Vancomycin | Extensively Drug-Resistant Acinetobacter baumannii | Synergy | Mean = 0.08 | scirp.org |

Table 2: Time-Kill Curve Assay Findings for this compound (and PMBN) Combinations

| Combination | Organism | Key Finding | Source |

|---|---|---|---|

| Polymyxin B Nonapeptide + Azithromycin | Escherichia coli | Significant reduction in growth at 6 hours, complete killing at 24 hours. | nih.govfrontiersin.org |

| Colistin + Minocycline | Klebsiella pneumoniae | Synergistic killing at 24 hours (≥2 log10 reduction in CFU/mL). | nih.gov |

| Colistin + [Mn(CO)3(tpa-κ3N)]Br | Avian Pathogenic Escherichia coli | Markedly increased killing activity compared to single agents. | plos.org |

| Colistin + Alginate Nanoparticles + Lactic Acid | Escherichia coli | Bactericidal effect, reduction to <0.5 log10 CFU/mL after 4 hours. | mdpi.com |

Emerging Research Frontiers and Future Directions for Colistin Nonapeptide

Rational Design of Enhanced Colistin (B93849) Nonapeptide Analogs for Adjuvant Therapies

The core concept behind the use of colistin nonapeptide is as an adjuvant, a substance that enhances the efficacy of other drugs. sci-hub.seacs.orgacs.org By disrupting the outer membrane of Gram-negative bacteria, it allows conventional antibiotics, which might otherwise be ineffective due to this barrier, to enter the cell and reach their targets. nih.gov This has spurred research into the rational design of enhanced this compound analogs to optimize their adjuvant properties.

One strategy involves fine-tuning the hydrophobicity and charge distribution of the molecule. By incorporating unnatural amino acids or altering existing ones, scientists aim to enhance the interaction with the lipopolysaccharide (LPS) layer of the bacterial outer membrane. acs.org The goal is to create analogs with superior ability to displace the divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, thereby increasing membrane permeability. mdpi.com

Another avenue of rational design is the development of synthetic analogs that mimic the membrane-disrupting properties of this compound but with improved pharmacokinetic profiles. The aim is to create molecules that are more stable, have better distribution in the body, and are less prone to degradation. The development of compounds like SPR741, which is being clinically evaluated as an adjuvant, highlights the progress in this area. google.com

Table 1: Examples of Rationally Designed Analogs and Their Investigated Properties

| Analog/Compound | Design Strategy | Investigated Property | Reference(s) |

|---|---|---|---|

| Polymyxin (B74138) B nonapeptide (PMBN) | Removal of the fatty acyl tail from Polymyxin B | Outer membrane permeabilization, synergy with hydrophobic antibiotics | nih.govfrontiersin.org |

| NAB7061 and NAB741 | Modification of the side chain of polymyxin B | Adjuvant activity with other antibiotics | oup.com |

| SPR741 | Optimization of the polymyxin structure | Adjuvant to enhance other antibiotics in clinical studies | google.com |

| Halogenated unnatural amino acid analogs | Incorporation of halogenated and other unnatural amino acids | Retained activity against colistin-resistant strains | acs.org |

Exploration of this compound's Interactions with Novel Antimicrobial Agents

A significant area of research is the exploration of synergistic interactions between this compound and a wide range of antimicrobial agents. The primary mechanism of this synergy is the increased uptake of the partner antibiotic facilitated by the membrane disruption caused by this compound. nih.gov This approach could potentially revitalize the use of older antibiotics that have lost efficacy against Gram-negative bacteria.

Studies have demonstrated the synergistic effects of colistin and its nonapeptide derivative with various classes of antibiotics, including:

Protein synthesis inhibitors: High rates of synergy have been observed with linezolid, fusidic acid, and clindamycin, which are typically ineffective against Gram-negative bacteria due to their inability to cross the outer membrane. nih.gov

Hydrophobic antibiotics: this compound has been shown to enhance the activity of antibiotics like rifampin, erythromycin, and novobiocin. nih.govacs.org

Other antibiotics: Synergistic effects have also been reported with vancomycin, aztreonam (B1666516), ceftazidime, and imipenem. mdpi.com The combination of colistin with fosfomycin (B1673569) or fusidic acid has shown improved microbiological response. mdpi.com

The exploration extends to novel antimicrobial agents as well. Researchers are investigating combinations with newly developed antibiotics and non-antibiotic compounds. For example, the combination of colistin with silver nanoparticles has demonstrated a significant reduction in bacterial growth. mdpi.com Similarly, combining colistin with selenium nanoparticles has also shown promising synergistic effects at low concentrations. mdpi.com

Table 2: Synergistic Interactions of Colistin/Colistin Nonapeptide with Various Antimicrobial Agents

| Antimicrobial Agent | Bacterial Species | Observed Effect | Reference(s) |

|---|---|---|---|

| Linezolid, Fusidic Acid, Clindamycin | Gram-negative bacteria | High rates of synergy | nih.gov |

| Rifampin, Erythromycin, Novobiocin | Gram-negative bacteria | Increased activity of the hydrophobic antibiotic | nih.govacs.org |

| Vancomycin, Aztreonam, Ceftazidime, Imipenem | Acinetobacter baumannii | Synergistic activity | mdpi.com |

| Silver Nanoparticles | Colistin-resistant Acinetobacter baumannii | Reduced bacterial growth and viability | mdpi.com |

| Selenium Nanoparticles | Multidrug-resistant Acinetobacter baumannii | Significant decrease in initial bacterial load | mdpi.com |

| Azithromycin (B1666446) | Multidrug-resistant Escherichia coli | Re-sensitization of bacteria to the antibiotic | frontiersin.org |

| Chlorophyllin | mcr-1-positive Escherichia coli | High synergism in preventing cell growth | mdpi.com |

Molecular Modeling and Computational Studies of this compound-Membrane Interactions

Molecular modeling and computational simulations are powerful tools for understanding the intricate interactions between this compound and bacterial membranes at an atomic level. researchgate.netd-nb.info These studies provide insights that are often difficult to obtain through experimental methods alone and are crucial for the rational design of new analogs.

Simulations have helped to visualize the initial binding process, where the cationic residues of the peptide interact with the anionic phosphate (B84403) groups of the lipid A component of LPS. mdpi.commicrobiologyresearch.org This interaction leads to the displacement of divalent cations that bridge adjacent LPS molecules, causing destabilization of the outer membrane. mdpi.comresearchgate.net

Computational studies have also elucidated the conformational changes that colistin and its derivatives undergo upon binding to the membrane. microbiologyresearch.orgacs.org Molecular dynamics simulations have shown that after the initial electrostatic interaction, the hydrophobic regions of the peptide can insert into the membrane core, further disrupting its structure. d-nb.infonih.gov These models support the "self-promoted uptake" theory, where the initial disruption of the outer membrane facilitates the entry of more peptide molecules. d-nb.info

Furthermore, these computational approaches are being used to predict the effects of specific amino acid substitutions on the peptide's structure and its interaction with the membrane. acs.org This allows for a more targeted approach to designing analogs with enhanced membrane-permeabilizing properties. By understanding the key residues involved in LPS binding and membrane insertion, researchers can make more informed decisions in the design of novel adjuvants. acs.orgmdpi.com

Table 3: Key Insights from Molecular Modeling and Computational Studies

| Study Focus | Key Finding | Significance | Reference(s) |

|---|---|---|---|

| Colistin-LPS Interaction | Colistin binds to the lipid A moiety of LPS, displacing stabilizing cations. | Explains the initial mechanism of outer membrane destabilization. | mdpi.comresearchgate.netmdpi.com |

| Peptide Conformation | Colistin and its analogs adopt specific conformations upon membrane binding. | Crucial for understanding the structure-activity relationship. | microbiologyresearch.orgacs.org |

| Membrane Insertion | Hydrophobic residues of the peptide insert into the membrane core. | Elucidates the process of membrane disruption. | d-nb.infonih.gov |

| Role of Counterions | The type of counterion (e.g., Ca²⁺ vs. Na⁺) affects the permeation of polymyxins. | Provides details on the environmental factors influencing activity. | nih.gov |

| Resistance Mechanisms | Simulations of modified lipid A bilayers show how resistance occurs at a molecular level. | Informs the design of drugs that can overcome resistance. | researchgate.net |

Development of this compound-Based Strategies to Counter Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance, particularly to last-resort antibiotics like colistin, is a major global health threat. nih.govnih.gov this compound-based strategies are being developed to directly counter these resistance mechanisms.

The primary mechanism of resistance to colistin involves the modification of the lipid A portion of LPS, which reduces the net negative charge of the outer membrane and thereby weakens the binding of the cationic colistin. mdpi.comnih.govplos.org This modification is often mediated by the plasmid-borne mcr genes or chromosomal mutations. mdpi.com

This compound, even in cases of colistin-resistant bacteria, can still cause a degree of outer membrane permeabilization. nih.govfrontiersin.org This is because the interaction is not completely abolished, just weakened. This residual activity is often sufficient to allow other antibiotics to enter the cell. nih.gov Studies have shown that colistin can still potentiate the activity of other antibiotics against strains that are resistant to colistin monotherapy. frontiersin.org

Furthermore, research is focused on developing strategies that combine this compound with inhibitors of the resistance mechanisms themselves. For example, combining it with compounds that inhibit the enzymes responsible for lipid A modification could restore the susceptibility of resistant strains to colistin. semanticscholar.org Another approach is to use this compound in combination with efflux pump inhibitors, which would prevent the bacteria from pumping out the co-administered antibiotic. researchgate.net

The development of such combination therapies represents a promising strategy to extend the lifespan of existing antibiotics and overcome the challenge of antimicrobial resistance. acs.orgnih.gov

Table 4: Strategies to Counter Antimicrobial Resistance

| Strategy | Mechanism of Action | Target Resistance Mechanism | Reference(s) |

|---|---|---|---|

| Combination with conventional antibiotics | This compound permeabilizes the outer membrane, allowing antibiotic entry. | Reduced outer membrane permeability. | nih.govfrontiersin.org |

| Combination with resistance mechanism inhibitors | Inhibition of enzymes that modify lipid A. | Modification of the LPS target site. | semanticscholar.org |

| Combination with efflux pump inhibitors | Preventing the expulsion of the co-administered antibiotic. | Efflux pump activity. | researchgate.net |

| Use against mcr-positive strains | Exploiting residual membrane permeabilization to allow entry of other drugs. | Plasmid-mediated colistin resistance. | frontiersin.orgmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。